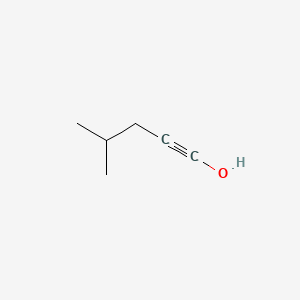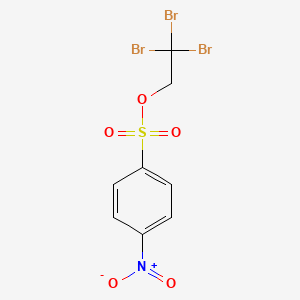
3-(1-Cyanoethylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Cyanoethylamino)benzoic acid is an organic compound with the molecular formula C10H9NO2. It is a derivative of benzoic acid, where the carboxyl group is meta-substituted with a 1-cyanoethyl group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyanoethylamino)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with alkylnitrile in the presence of a base such as sodium amide or sodium in liquid ammonia. The reaction is carried out at temperatures ranging from -80°C to 100°C and pressures from 1 to 10 atmospheres . This method is considered economical and industrially applicable compared to traditional methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of 2-chlorobenzoic acid metal salts and alkylnitrile compounds, along with bases like sodium amide, ensures efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyanoethylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino-substituted benzoic acids.
Substitution: Various substituted benzoic acids depending on the reagents used.
Scientific Research Applications
3-(1-Cyanoethylamino)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions, particularly those involving nitrile hydratases.
Medicine: Serves as an intermediate in the production of anti-inflammatory drugs like ketoprofen.
Industry: Utilized in the manufacture of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-(1-Cyanoethylamino)benzoic acid involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for nitrile hydratases, leading to the formation of corresponding amides. The compound’s effects are mediated through its ability to donate or accept protons, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Cyanoethyl)benzoic acid
- 3-(1-Cyanoethyl)benzoic acid methyl ester
- 2-(3-Carboxyphenyl)propanenitrile
Uniqueness
3-(1-Cyanoethylamino)benzoic acid is unique due to its specific substitution pattern and the presence of both cyano and carboxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-(1-cyanoethylamino)benzoic acid |
InChI |
InChI=1S/C10H10N2O2/c1-7(6-11)12-9-4-2-3-8(5-9)10(13)14/h2-5,7,12H,1H3,(H,13,14) |
InChI Key |
ABKMSVCCWDLPQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)NC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-Azabicyclo[3.1.0]hexane-2-carboxamide,N-methyl-,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13799160.png)
![2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B13799162.png)


